Intravenous Toxicity in Humans: Isobucaine as an Outlier Among Hydrolyzable Anesthetics
In a direct head-to-head comparison of intravenous toxicity in human subjects, isobucaine (hydrolyzable ester) was evaluated alongside meprylcaine (hydrolyzable ester) and mepivacaine (nonhydrolyzable amide). Toxicity was quantified as the tolerated length of continuous intravenous infusion at rates proportional to clinically used concentrations, with toxicity assumed to be inversely proportional to infusion duration. The study found that, with the exception of isobucaine, the rapidly hydrolyzable anesthetics (meprylcaine and 2-chloroprocaine) were less toxic than the nonhydrolyzable or more slowly hydrolyzable agents. Isobucaine deviated from this expected class behavior, demonstrating higher toxicity than anticipated for a rapidly hydrolyzable ester [1].
| Evidence Dimension | Intravenous toxicity (tolerated length of continuous infusion) |
|---|---|
| Target Compound Data | Toxicity deviates from class expectation; considered an exception among rapidly hydrolyzable esters |
| Comparator Or Baseline | Meprylcaine (rapidly hydrolyzable ester) and 2-chloroprocaine (rapidly hydrolyzable ester): less toxic than nonhydrolyzable agents |
| Quantified Difference | Isobucaine is the only exception; it does not follow the pattern of reduced toxicity seen with other rapidly hydrolyzable esters |
| Conditions | Continuous intravenous infusion in human subjects; toxicity inversely proportional to tolerated infusion length |
Why This Matters
This anomalous toxicity profile prevents the assumption that isobucaine can be safely substituted with other ester anesthetics like meprylcaine or chloroprocaine without independent safety assessment.
- [1] Foldes, F. F., Davidson, G. M., Duncalf, D., & Kuwabara, S. (1965). The intravenous toxicity of local anesthetic agents in man. Clinical Pharmacology & Therapeutics, 6(3), 328–335. doi:10.1002/cpt196563328 View Source
